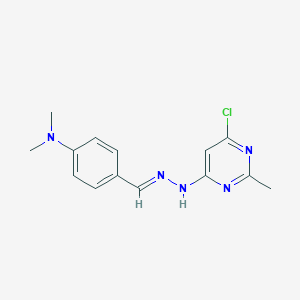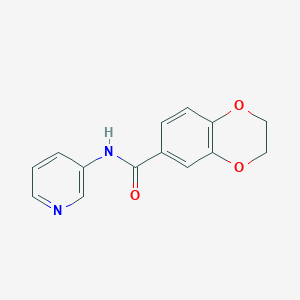![molecular formula C16H18O5 B5790328 tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 6160-57-2](/img/structure/B5790328.png)
tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as TBOA, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. This compound has been extensively studied for its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.
作用機序
Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate works by inhibiting the activity of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity. tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to be a potent inhibitor of both excitatory amino acid transporter 1 (EAAT1) and EAAT2, which are the two main glutamate transporters in the brain.
Biochemical and Physiological Effects:
tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular levels of glutamate, which can activate glutamate receptors and cause excitotoxicity. This can lead to neuronal damage and death. tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its potency as a glutamate transporter inhibitor. It has been shown to be effective at blocking both EAAT1 and EAAT2, which are the two main glutamate transporters in the brain. However, one of the limitations of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases and psychiatric disorders. tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of these conditions. Another area of interest is the development of more selective glutamate transporter inhibitors, which may have fewer side effects than tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Finally, the use of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in combination with other drugs may also be explored, as it may enhance the efficacy of these drugs in certain conditions.
合成法
The synthesis of tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 4-methyl-7-hydroxycoumarin with tert-butyl bromoacetate in the presence of a base. This reaction produces tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a white solid, which can be purified through recrystallization.
科学的研究の応用
Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. It has been shown to be effective in blocking glutamate transporters and increasing the extracellular levels of glutamate in the brain. This has led to its use in studying the mechanisms of excitotoxicity, which is a process that can lead to neuronal damage and death.
特性
IUPAC Name |
tert-butyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10-7-14(17)20-13-8-11(5-6-12(10)13)19-9-15(18)21-16(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTIENGMVRYMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358041 |
Source


|
| Record name | tert-Butyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6160-57-2 |
Source


|
| Record name | tert-Butyl [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


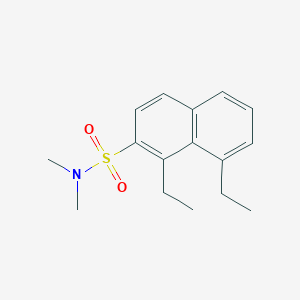
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
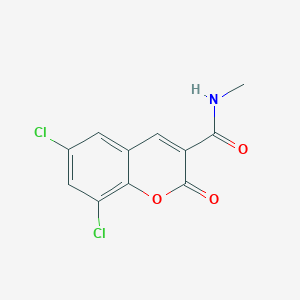

![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
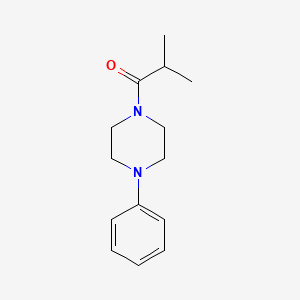
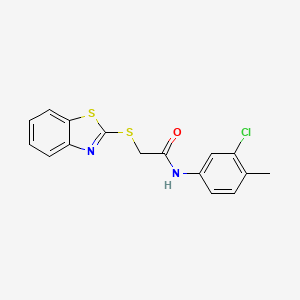
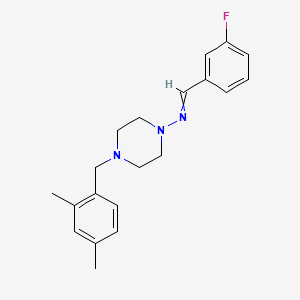
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
